A Technical Guide to Benzyl Myristate: Properties, Synthesis, and Applications
A Technical Guide to Benzyl Myristate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Benzyl Myristate (CAS No: 31161-71-4), an ester of significant interest to researchers, scientists, and professionals in drug development and cosmetic science. The document details its core chemical identity, molecular structure, and critical physicochemical properties. Furthermore, it presents a detailed protocol for its laboratory synthesis via Fischer-Speier esterification, supported by a logical workflow diagram. The guide explores its primary applications as a functional excipient in pharmaceutical formulations, particularly for topical delivery, and as a versatile emollient and texture enhancer in personal care products. Safety, handling, and toxicological data are also summarized to provide a complete profile for laboratory and industrial use.
Chemical Identity and Molecular Structure
Benzyl Myristate is the formal chemical name for the ester formed from myristic acid (tetradecanoic acid) and benzyl alcohol. Its identity is standardized across chemical databases and regulatory bodies by a unique set of identifiers.
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Synonyms : Myristic acid benzyl ester, Tetradecanoic acid, phenylmethyl ester[1][3][5]
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EC Number : 250-493-3[1]
The molecular structure consists of a C14 saturated fatty acid chain (the myristoyl group) linked via an ester bond to the methylene group of a benzyl moiety.
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Canonical SMILES : CCCCCCCCCCCCCC(=O)OCc1ccccc1[6]
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InChI : InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3[3][6]
Caption: Molecular structure of Benzyl Myristate.
Physicochemical Properties
The physical and chemical properties of Benzyl Myristate dictate its behavior in various formulations and are crucial for its application in drug delivery and cosmetic science. It is characterized as a colorless to pale yellow liquid or low-melting solid with a mild odor.[2][5]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid/solid | [2][5] |
| Melting Point | 20-21 °C | [2][3] |
| Boiling Point | 288-290 °C | [3] |
| Density | 0.9321 g/cm³ at 25 °C | [1][3] |
| logP (o/w) | ~8.3 (estimated) | [2] |
| Solubility | Soluble in alcohol and organic solvents; Insoluble in water | [2][5] |
Synthesis of Benzyl Myristate
Underlying Principle: Fischer-Speier Esterification
Benzyl Myristate is synthesized via the acid-catalyzed esterification of myristic acid with benzyl alcohol.[5] This reaction, a classic example of Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. The subsequent elimination of a water molecule yields the ester. The reaction is reversible; therefore, to ensure a high yield, water is typically removed from the reaction mixture as it forms, driving the equilibrium toward the product side in accordance with Le Châtelier's principle.
Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
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Myristic Acid (1.0 eq)
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Benzyl Alcohol (1.5 eq)
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Toluene (as solvent and for azeotropic removal of water)
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Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)
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Saturated Sodium Bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Round-bottom flask
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Dean-Stark apparatus and condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup : To a round-bottom flask, add myristic acid, benzyl alcohol, and toluene.
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Catalyst Addition : While stirring, cautiously add the catalytic amount of concentrated sulfuric acid.
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Reflux : Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitoring : Continue the reaction until no more water is collected in the trap (typically 3-5 hours), indicating the reaction is complete.
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Workup : Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
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Washing : Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying : Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Purification : Remove the toluene solvent under reduced pressure using a rotary evaporator. The excess benzyl alcohol can be removed via vacuum distillation to yield the purified Benzyl Myristate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Benzyl Myristate.
Applications in Research and Development
Benzyl Myristate's physicochemical properties make it a valuable component in both pharmaceutical and cosmetic formulations.
Role as an Excipient in Pharmaceutical Formulations
In the pharmaceutical industry, particularly for topical and transdermal drug delivery systems, Benzyl Myristate serves as a functional excipient. Its primary roles include:
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Emollient : It imparts a softening and soothing effect on the skin.
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Solvent : Its lipophilic nature allows it to dissolve or disperse poorly water-soluble active pharmaceutical ingredients (APIs).
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Penetration Enhancer : It can enhance the absorption of active ingredients through the skin by temporarily modifying the barrier properties of the stratum corneum.[5] This is a critical function for improving the bioavailability of topical drugs.
Utility in Cosmetic Science
Benzyl Myristate is widely used in cosmetics and personal care products due to its favorable sensory profile and functional benefits.[5]
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Skin-Conditioning Agent : As an emollient, it helps maintain skin hydration by forming a barrier that reduces moisture loss, leaving the skin feeling smooth and non-greasy.[7]
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Texture Enhancer : It imparts a luxurious, silky feel to formulations such as lotions, creams, and sunscreens, improving their spreadability and user experience.[7]
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Solvent : It is an effective solvent for various cosmetic ingredients, including UV filters, contributing to the stability and efficacy of sunscreen formulations.[5]
Safety and Handling
Benzyl Myristate is considered to have a low toxicity profile.[5] However, as with many esters, it may cause skin irritation in individuals with high sensitivity.[5]
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Personal Protective Equipment (PPE) : Standard laboratory safety protocols should be followed. This includes wearing safety goggles with side-shields, impervious clothing, and gloves.[8] In cases of potential aerosol generation or exceeding exposure limits, respiratory protection may be required.[8]
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Accidental Release : In case of a spill, prevent further leakage if safe to do so. Contain the spill and collect it for disposal by a licensed chemical destruction facility. Avoid discharge into sewer systems.[8]
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Toxicology : There is limited publicly available data on oral, dermal, and inhalation toxicity.[2] No GHS hazard classifications were found in the reviewed sources.[2]
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Environmental Fate : Data on persistence, degradability, and bioaccumulative potential in the environment are largely unavailable.[8]
Conclusion
Benzyl Myristate is a well-characterized ester with the definitive CAS number 31161-71-4. Its unique combination of properties—including its role as an emollient, solvent, and penetration enhancer—makes it a highly functional ingredient for drug development professionals and cosmetic scientists. Its synthesis is straightforward, following established principles of esterification. While generally regarded as safe for its intended applications, adherence to standard industrial hygiene and handling procedures is essential.
References
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South Africa Noncomedogenic Skincare. (2025, March 17). Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products. Retrieved January 2, 2026, from [Link]
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The Good Scents Company. (n.d.). benzyl myristate tetradecanoic acid, phenylmethyl ester. Retrieved January 2, 2026, from [Link]
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Cosmetic Ingredient Review. (n.d.). PPG-3 Benzyl Ether Myristate - Description. Retrieved January 2, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Benzyl myristate. Retrieved January 2, 2026, from [Link]
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Global Substance Registration System (GSRS). (n.d.). BENZYL MYRISTATE. Retrieved January 2, 2026, from [Link]
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PubChem, National Institutes of Health. (n.d.). PPG-3 benzyl ether myristate | C30H52O5 | CID 139033530. Retrieved January 2, 2026, from [Link]
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